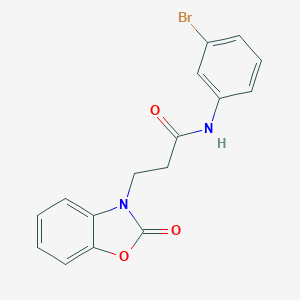
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPO-27 and belongs to the family of benzoxazole derivatives.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can be achieved through a multistep process involving the synthesis of intermediate compounds that can be subsequently converted to the final product.
Starting Materials
3-bromophenylamine, 2-hydroxybenzoyl chloride, propionic anhydride, sodium hydroxide, ethyl acetate, wate
Reaction
Step 1: Synthesis of 2-(3-bromophenyl)benzoxazole, a. Dissolve 3-bromophenylamine in ethyl acetate and add sodium hydroxide solution., b. Add 2-hydroxybenzoyl chloride and stir the mixture at room temperature for 24 hours., c. Filter the precipitate and wash with water and dry., Step 2: Synthesis of 2-(3-bromophenyl)-1,3-benzoxazol-3(2H)-one, a. Dissolve the product of step 1 in propionic anhydride and heat the mixture at 120°C for 4 hours., b. Cool the mixture and add water. Extract the product with ethyl acetate., c. Dry the organic layer and evaporate the solvent., Step 3: Synthesis of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, a. Dissolve the product of step 2 in a mixture of ethanol and water., b. Add propanoyl chloride and triethylamine and stir the mixture at room temperature for 24 hours., c. Filter the precipitate and wash with water and dry.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPO-27 has shown promising results as an anticancer agent. Studies have shown that BPO-27 induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
BPO-27 has also been studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of fluorescent polymers and as a dopant in organic light-emitting diodes (OLEDs). In addition, BPO-27 has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histone proteins. The removal of acetyl groups leads to the condensation of chromatin and the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPO-27 induces apoptosis in cancer cells by inhibiting the activity of HDACs. In addition, BPO-27 has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that BPO-27 has a low toxicity profile and does not cause significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its versatility. BPO-27 can be easily synthesized and used as a building block for the synthesis of various compounds. In addition, BPO-27 has a low toxicity profile and does not cause significant side effects.
One of the limitations of BPO-27 is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. In addition, BPO-27 has a short half-life, which can limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of BPO-27. Another area of research is the development of BPO-27-based fluorescent polymers and OLEDs with improved properties. In addition, BPO-27 can be used as a ligand for the synthesis of new MOFs with improved gas storage and separation properties. Finally, BPO-27 can be further studied for its potential applications in the field of drug delivery.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZBDOJJJXSKSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

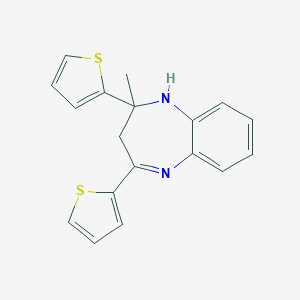
![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)
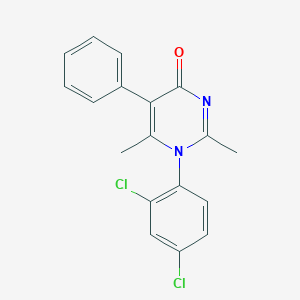
![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)
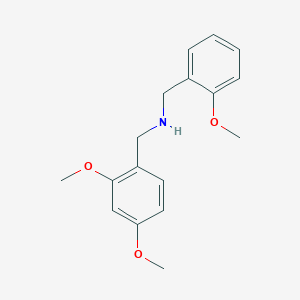
![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)

![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)
![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)
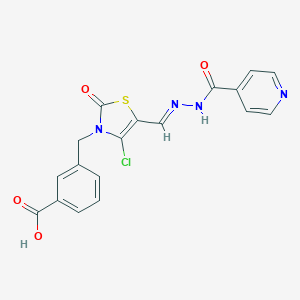
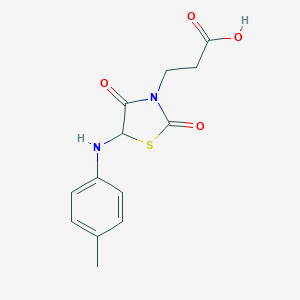
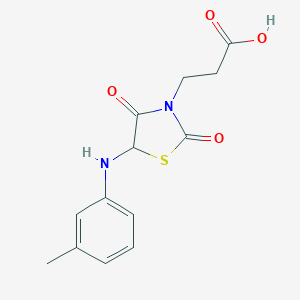
![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)